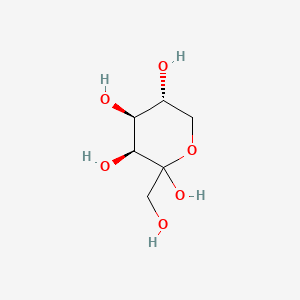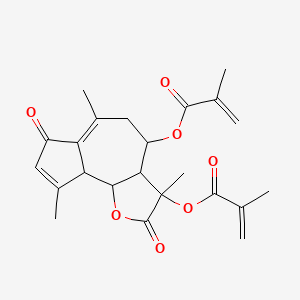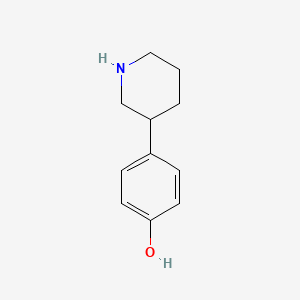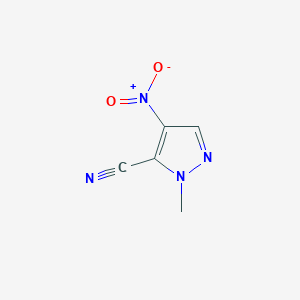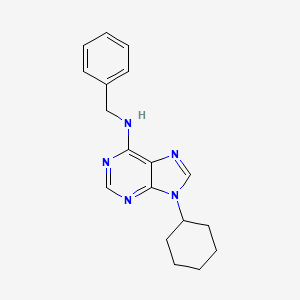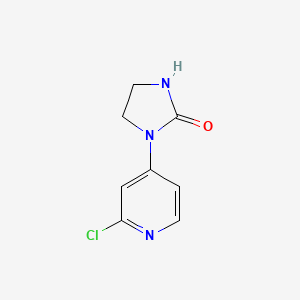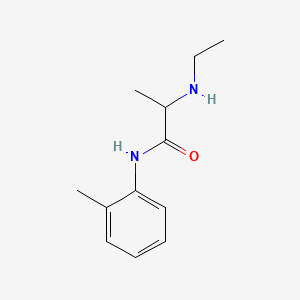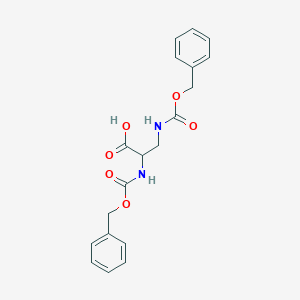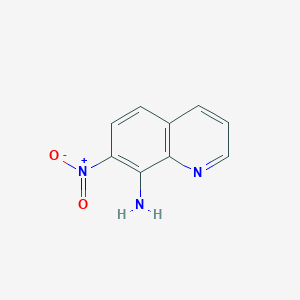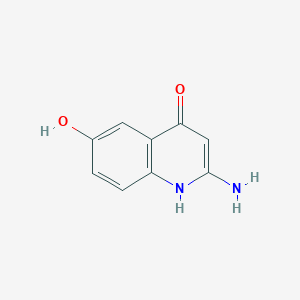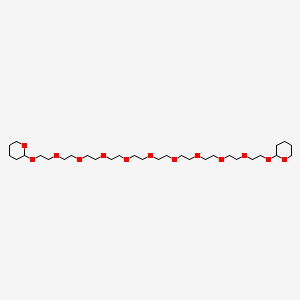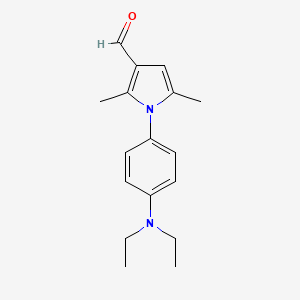
1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde, also known as DAPC, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DAPC is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine.
Wirkmechanismus
1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has also been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as the ability to increase the production of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde in lab experiments is its potent and specific activity against cancer cells. However, one of the limitations of using 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde is its toxicity at high doses, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. One potential area of research is in the development of new cancer therapies that combine 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde with other anti-tumor agents to enhance its efficacy. Another area of research is in the development of new drug delivery systems that can improve the bioavailability and reduce the toxicity of 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde and its potential applications in other areas of medicine.
Wissenschaftliche Forschungsanwendungen
1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has potent anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-5-18(6-2)16-7-9-17(10-8-16)19-13(3)11-15(12-20)14(19)4/h7-12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCDUMYZCJREKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



